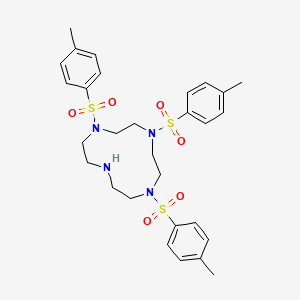
1,4,7-Tritosil-1,4,7,10-tetraazaciclododecano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Imágenes biomédicas
El ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético (DOTA) ha tenido un impacto significativo en el campo de las imágenes diagnósticas . No es el único quelato metálico que se utiliza en el diagnóstico médico, pero es el único que ha tenido un impacto significativo en todas las principales modalidades de imagen: resonancia magnética (RM), tomografía por emisión de positrones (PET), tomografía computarizada por emisión de fotón único (SPECT) e imágenes de fluorescencia .
Versatilidad con los iones metálicos
La versatilidad del DOTA para complejar una variedad de iones metálicos ha sido un factor clave en su amplio uso . El uso principal del DOTA ha sido con la serie de metales lantánidos, gadolinio para RM, europio y terbio para fluorescencia y neodimio para imágenes de infrarrojo cercano .
Modificación del estado de la enfermedad
La facilidad con la que el DOTA se puede modificar para diferentes estados de enfermedad ha impulsado la investigación en la química del DOTA y la modificación de los brazos colgantes sustituyentes de este macrociclo para crear agentes de imagen funcionales, dirigidos y bimodales .
Conjugación a péptidos
La facilidad con la que el DOTA se puede conjugar a péptidos ha dado lugar a agentes de imagen dirigidos que se observan en los campos de la PET, la SPECT y la radioterapia . Estas modalidades utilizan una variedad de radiometales que complejan con DOTA, por ejemplo, 64 Cu y 68 Ga que se utilizan en exploraciones clínicas de PET, 111 In y 90 Y para SPECT y radioterapia .
Construcción de agentes que contienen metales específicos para el objetivo
Los derivados bifuncionales de DOTA y su conjugación a péptidos se han convertido en una estrategia establecida para construir agentes que contienen metales específicos para el objetivo, incluidos los agentes de contraste de RM dirigidos y los radiofármacos diagnósticos y terapéuticos .
Estudios de estructura y función de proteínas
1,4,7,10-Tetratosil-1,4,7,10-tetraazaciclododecano ha encontrado utilidad en varias áreas. Ha contribuido a estudios relacionados con la estructura y la función de las proteínas .
Exploración de la estructura y función de los ácidos nucleicos
Además, ha sido fundamental en la exploración de la estructura y función de los ácidos nucleicos .
Mecanismo De Acción
Target of Action
The primary targets of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane are proteins and nucleic acids . The compound specifically binds to the surfaces of these biomolecules, which play crucial roles in various biological processes .
Mode of Action
The interaction of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane with its targets involves specific binding to their surfaces . This binding results in alterations to the conformation and function of the proteins and nucleic acids .
Result of Action
The molecular and cellular effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane’s action are likely to be diverse, given its interaction with proteins and nucleic acids . By altering the conformation and function of these biomolecules, the compound could potentially influence a wide range of cellular processes .
Análisis Bioquímico
Biochemical Properties
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of metal-ligand complexes. These interactions are essential for catalyzing biochemical reactions and stabilizing reactive intermediates. For instance, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can interact with metalloproteins, enhancing their catalytic efficiency and stability .
Cellular Effects
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular functions. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .
Molecular Mechanism
The molecular mechanism of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can activate other enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can have sustained effects on cellular functions, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation .
Metabolic Pathways
1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can affect the levels of key metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, it may bind to membrane transporters, allowing its entry into cells, or interact with cytoplasmic proteins, directing its distribution within the cell .
Subcellular Localization
The subcellular localization of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can be synthesized through a multi-step process starting from 1,4,7,10-tetraazacyclododecane. The synthesis involves the selective tosylation of the nitrogen atoms in the macrocycle. The reaction typically uses tosyl chloride (TsCl) as the tosylating agent and a base such as triethylamine (TEA) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane (DCM
Propiedades
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXJEODHPCMQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327700 | |
| Record name | NSC677645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94530-07-1 | |
| Record name | NSC677645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
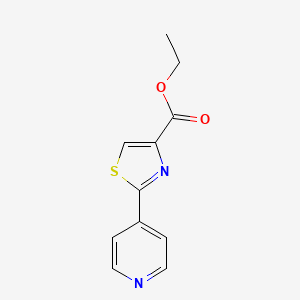
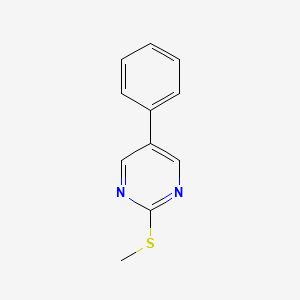

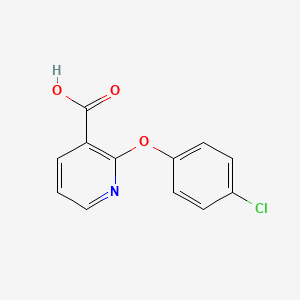
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

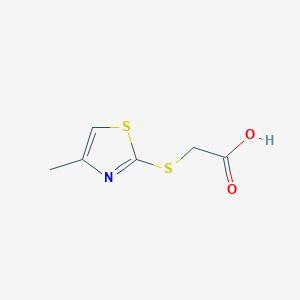
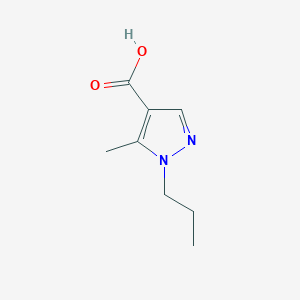
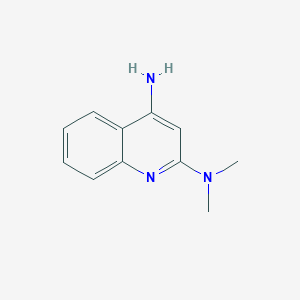
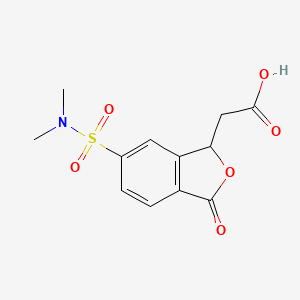
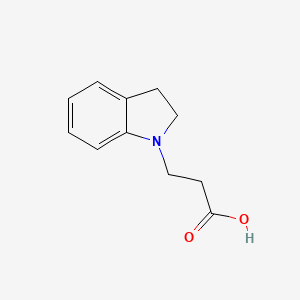
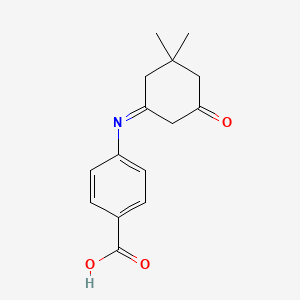
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)
